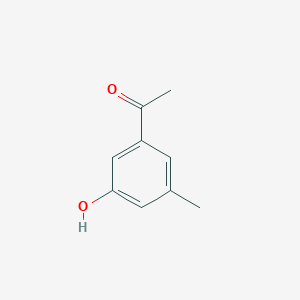

1-(3-Hydroxy-5-methylphenyl)ethanone

Description

Overview of Research Significance and Gaps

Substituted acetophenones, including hydroxyacetophenones, are recognized for their diverse biological activities, which encompass anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov Much of the existing research has focused on other isomers, leaving the specific properties and potential of 1-(3-Hydroxy-5-methylphenyl)ethanone relatively underexplored. A significant research gap exists in the comprehensive characterization of its biological profile and the full exploration of its synthetic utility. Further investigation is warranted to elucidate its specific mechanisms of action and to compare its efficacy against its structural isomers and other phenolic compounds.

Scope and Objectives of the Academic Research Outline

This article aims to provide a structured and scientifically rigorous overview of this compound. The primary objectives are to:

Detail the established synthetic routes to the compound.

Describe its key chemical properties and reactivity patterns.

Summarize the current understanding of its biological activities based on available literature.

Present key physical and spectroscopic data in a clear and accessible format.

This academic outline will serve as a valuable reference for researchers in organic chemistry, medicinal chemistry, and related fields who are interested in the chemistry and potential applications of phenolic ketones.

II. Synthesis of this compound

The synthesis of hydroxyaryl ketones such as this compound is predominantly achieved through two classical named reactions: the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation of m-Cresol (B1676322)

The Friedel-Crafts acylation provides a direct method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, the starting material is m-cresol. The reaction involves the treatment of m-cresol with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). orgsyn.org

The hydroxyl group of m-cresol is a powerful ortho-, para-director. Therefore, the acylation is expected to occur at the positions ortho and para to the hydroxyl group. The methyl group also directs to its ortho and para positions. The resulting product is a mixture of isomers, and the desired this compound (acylation at the position para to the hydroxyl group and ortho to the methyl group) needs to be separated from other isomers like 1-(4-hydroxy-2-methylphenyl)ethanone and 1-(2-hydroxy-4-methylphenyl)ethanone. The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired isomer.

Fries Rearrangement of 3-Methylphenyl Acetate (B1210297)

The Fries rearrangement is an alternative and widely used method for the synthesis of hydroxyaryl ketones. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor is 3-methylphenyl acetate (m-cresyl acetate).

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution. The reaction can yield both ortho and para products relative to the hydroxyl group. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product. wikipedia.org In the case of 3-methylphenyl acetate, the rearrangement can lead to the formation of this compound along with other isomers. A study on the acylation of m-cresol reported that the Fries rearrangement of the corresponding ester occurs, leading to a mixture of benzophenone (B1666685) derivatives. researchgate.net

III. Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the phenolic hydroxyl group, the aromatic ring, and the ketone functional group.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. libretexts.orgcollegedunia.comchemistrysteps.com The methyl group is also an activating, ortho-, para-directing group. Consequently, the aromatic ring of this compound is highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. mlsu.ac.incollegedunia.commlsu.ac.in The presence of both the hydroxyl and methyl groups will influence the regioselectivity of these reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. libretexts.org This acidity is a characteristic feature of phenols. The hydroxyl group can also undergo etherification and esterification reactions. For instance, it can react with alkyl halides in the presence of a base to form ethers, or with acyl chlorides or anhydrides to form esters.

Reactions of the Ketone Group

The ketone functional group in this compound undergoes typical reactions of ketones. ncert.nic.in These include nucleophilic addition reactions at the carbonyl carbon, such as the formation of cyanohydrins, acetals, and imines. ncert.nic.in The α-methyl group of the acetyl moiety can undergo reactions such as aldol (B89426) condensation and haloform reactions. ncert.nic.in The ketone can also be reduced to a secondary alcohol or completely reduced to an ethyl group.

IV. Biological Activities

While direct and extensive biological studies on this compound are limited, the activities of related phenolic ketones and acetophenone (B1666503) derivatives provide a strong indication of its potential pharmacological properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. A study on 2,3,4-trihydroxy-5-methylacetophenone, a closely related compound, demonstrated significant DPPH radical scavenging activity, even better than the standard antioxidant ascorbic acid. nih.gov The presence of the phenolic hydroxyl group in this compound suggests that it is also likely to possess antioxidant capabilities.

Anti-inflammatory Activity

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of substituted acetophenones. nih.gov For instance, 2,3,4-trihydroxy-5-methylacetophenone showed broad-spectrum antibacterial activity against various bacterial strains. nih.gov This suggests that this compound could also exhibit antimicrobial properties, a hypothesis that warrants further investigation.

V. Data Tables

To facilitate further research and application, the following tables summarize the key physical and spectroscopic properties of this compound.

Spectroscopic Data

Note: Specific experimental spectroscopic data for this compound is not widely available in the searched literature. The data for related compounds is provided for reference.

| Spectroscopic Data | |

| 1H NMR | Data not available. For comparison, 1H NMR data for 4-Methylacetophenone (in CDCl₃) shows signals at δ 2.41 (s, 3H), 2.57 (s, 3H), 7.25 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.5 Hz, 2H). rsc.org |

| 13C NMR | Data not available. For comparison, 13C NMR data for 4-Methylacetophenone (in CDCl₃) shows signals at δ 21.6, 26.5, 28.4, 129.2, 134.7, 143.9, 198.0. rsc.org |

| IR Spectroscopy | Data not available. |

| Mass Spectrometry | Data not available. |

| Physical Properties | |

| CAS Number | 43113-93-5 chemscene.com |

| Molecular Formula | C₉H₁₀O₂ chemscene.com |

| Molecular Weight | 150.17 g/mol chemscene.com |

| Melting Point | Data not available. |

| Boiling Point | Data not available. For the related compound 1-(3-Methoxy-5-methylphenyl)ethanone, the boiling point is 256.9°C at 760 mmHg. |

| Solubility | Data not available. The solubility of related nitrophenyl ethanones has been studied in various organic solvents, with higher solubility observed in acetone (B3395972) and acetonitrile (B52724). researchgate.net |

| Biological Activity | |

| Antioxidant | Expected based on the phenolic structure; a related compound, 2,3,4-trihydroxy-5-methylacetophenone, showed potent DPPH radical scavenging activity. nih.gov |

| Anti-inflammatory | Potential activity inferred from the general properties of hydroxyacetophenone derivatives. nih.gov |

| Antimicrobial | Potential activity inferred from studies on related compounds like 2,3,4-trihydroxy-5-methylacetophenone which exhibited broad-spectrum antibacterial activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(7(2)10)5-9(11)4-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGKLMJHSYSKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 3 Hydroxy 5 Methylphenyl Ethanone and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 1-(3-Hydroxy-5-methylphenyl)ethanone primarily revolve around classical organic reactions, with a significant focus on electrophilic aromatic substitution.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the direct acylation of m-cresol (B1676322), a logical precursor, presents significant regioselectivity challenges. The hydroxyl and methyl groups of m-cresol direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group, leading to a mixture of isomers rather than the desired 3-hydroxy-5-methylacetophenone.

The direct Friedel-Crafts acylation of m-cresol with acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst typically yields a mixture of products. The primary isomers formed are 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. The formation of this compound is generally not favored under standard Friedel-Crafts conditions due to steric hindrance and the electronic directing effects of the substituents.

A related approach, the Fries rearrangement of m-cresyl acetate (B1210297), also tends to yield the thermodynamically more stable ortho and para isomers. This intramolecular acylation involves the rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.

To overcome the regioselectivity issues, various catalyst systems and reaction conditions have been explored. While traditional Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are commonly used, they often lead to poor selectivity in the case of m-cresol acylation.

Research into heterogeneous catalysts, such as zeolites (e.g., H-ZSM-5), has shown promise in directing the acylation of phenols. These catalysts can offer shape selectivity, potentially favoring the formation of a specific isomer. However, detailed studies on the use of such catalysts to specifically synthesize this compound are not widely reported. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial but remains a significant challenge for achieving high yields of the desired product through this route.

Alternative Synthetic Routes and Precursors

Given the challenges associated with direct acylation and hydroxylation, alternative precursors and synthetic routes have been considered.

One plausible precursor is 3,5-dihydroxytoluene (orcinol). Selective acylation of orcinol (B57675) could potentially yield the desired product. However, controlling the reaction to achieve mono-acylation at the desired position in the presence of two activating hydroxyl groups is a significant hurdle.

Another potential, though less direct, route could involve the Baeyer-Villiger oxidation of 3,5-dimethylacetophenone. This reaction would convert the ketone to an ester, which could then be hydrolyzed to yield 3,5-dimethylphenol (B42653). Subsequent selective functionalization to introduce the acetyl group at the desired position would be required, adding to the complexity of the synthesis.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated approaches to address the challenges of regioselectivity. These strategies often involve multi-step sequences with carefully chosen protecting groups and directed functionalization reactions. For instance, a multi-step synthesis could start from a more complex, pre-functionalized aromatic ring where the desired substitution pattern is already established. While specific examples for this compound are not extensively documented in readily available literature, the principles of modern organic synthesis suggest that such targeted approaches would be the most effective way to achieve a high-yield and selective synthesis.

Below is a summary of the primary synthetic challenges and the isomeric products typically obtained from the direct acylation of m-cresol.

| Starting Material | Acylating Agent | Catalyst | Major Isomeric Products | Desired Product |

| m-Cresol | Acetic Anhydride / Acetyl Chloride | Lewis Acids (e.g., AlCl₃) | 2-hydroxy-4-methylacetophenone, 4-hydroxy-2-methylacetophenone | This compound |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of phenolic compounds like hydroxyacetophenone derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include the use of eco-friendly catalysts and alternative energy sources such as microwave and ultrasound irradiation.

Fries Rearrangement with Eco-Friendly Catalysts: The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones. Traditionally, it employs Lewis acids like aluminum chloride (AlCl₃), which are corrosive and generate significant hazardous waste upon quenching. researchgate.net A greener alternative involves using solid acid catalysts that are more benign and easier to handle. For instance, p-toluene sulphonic acid (PTSA) has been successfully used as a strong, stable, and biodegradable catalyst for the Fries rearrangement of aryl esters. This method offers high conversion and selectivity under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers a pathway to synthesize acetophenone (B1666503) derivatives under milder conditions, with shorter reaction times, and in higher yields compared to conventional methods. taylorandfrancis.com Ultrasound irradiation enhances reaction rates and reduces the need for large quantities of organic solvents, making the process more environmentally friendly. This technique has been effectively used for various reactions in the synthesis of chalcones and other heterocyclic compounds derived from acetophenones. taylorandfrancis.com The benefits stem from acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating chemical transformations.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry. It utilizes microwave energy to heat reactions rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and often improves product yields. This technique has been applied to the synthesis of various heterocyclic analogues derived from hydroxyacetophenones, such as pyrimidine (B1678525) derivatives. The efficiency of microwave heating minimizes side reactions and energy consumption. jchemrev.com

The following table summarizes a comparison of green synthesis methods with conventional approaches for reactions involving acetophenone derivatives.

| Method | Catalyst/Energy Source | Key Advantages | Typical Reaction Time |

|---|---|---|---|

| Conventional Fries Rearrangement | Aluminum Chloride (AlCl₃) | Well-established method | Several hours |

| Green Fries Rearrangement | p-Toluene Sulphonic Acid (PTSA) | Biodegradable catalyst, solvent-free, less waste | 5-6 hours |

| Ultrasound-Assisted Condensation | Ultrasonic Waves | Shorter time, higher yields, milder conditions | Minutes to hours |

| Microwave-Assisted Cyclization | Microwave Irradiation | Drastically reduced time, improved yields, energy efficient | Minutes |

Stereoselective and Regioselective Synthesis of Analogues

Achieving high selectivity is crucial in the synthesis of complex molecules to ensure the desired isomer is formed, which is particularly important for biologically active compounds.

Regioselectivity: Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of functionalized acetophenone analogues, controlling regioselectivity is key. For example, the Heck arylation of vinyl ethers with aryl bromides can produce functionalized acetophenones. While this reaction can suffer from poor regioselectivity under standard conditions, using nickel catalysis in an ionic liquid has been shown to afford high regioselectivity, predominantly yielding the desired α-arylated product. researchgate.net This approach provides an efficient route to specific acetophenone derivatives, avoiding the formation of complex product mixtures. researchgate.net Similarly, the hetero-Diels-Alder cycloaddition of azadienes with terminal alkynes offers a metal-free, protection-free, and highly regioselective method for synthesizing C-3-functionalized quinolines, which are valuable analogues. organic-chemistry.org

Stereoselectivity: Stereoselectivity is the control of the spatial orientation of atoms in a molecule. While the core structure of this compound is achiral, the synthesis of its more complex analogues often requires stereoselective methods. For instance, α-hydroxyacetophenones are valuable chiral building blocks. A general method for their preparation involves the Cu(I)-catalyzed reaction of arylzinc intermediates with acetoxyacetyl chloride, followed by acidic hydrolysis. nih.gov This process avoids the formation of undesired byproducts often seen under other conditions. nih.gov The synthesis of chalcone (B49325) derivatives, which can exist as E/Z isomers, often shows high stereoselectivity, typically yielding the more stable E-isomer.

Flow Chemistry and Continuous Processing for Production

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. aurigeneservices.com

Continuous processing involves the continuous movement of reactants through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. aurigeneservices.com This level of control is particularly beneficial for hazardous reactions or those with fast kinetics, as it minimizes the volume of reactive material at any given time and improves heat exchange, leading to better selectivity and safety. dottikon.com

The production of acetophenone itself can be achieved through the controlled oxidation of ethylbenzene (B125841). A continuous process has been developed where a mixture of ethylbenzene and xylene isomers is oxidized, and the resulting acetophenone is separated by distillation. The unreacted isomers can then be recycled back into the reactor, creating an efficient and continuous manufacturing loop. google.com While specific examples for this compound are not widely published, the principles of continuous flow are applicable to its synthesis, particularly for key steps like acylation or rearrangement reactions, promising safer and more scalable production routes. aurigeneservices.com

Key components and benefits of continuous flow systems are outlined below:

| Component/Benefit | Description |

|---|---|

| Pumps | Ensure precise and consistent feeding of reactants into the system. aurigeneservices.com |

| Reactors (Microreactors, Tubular) | Provide a high surface-area-to-volume ratio for efficient heat exchange and mixing. aurigeneservices.com |

| Increased Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. dottikon.com |

| Improved Control & Consistency | Accurate control over temperature, pressure, and residence time leads to higher yields and purity. aurigeneservices.com |

| Scalability | Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel. |

Synthesis of Related Structures and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is a cornerstone of medicinal chemistry, enabling the systematic exploration of how molecular modifications affect biological activity.

Design Principles for Structural Modifications

Structure-activity relationship (SAR) studies on phenolic compounds aim to identify the key structural features responsible for their biological effects. For hydroxyacetophenone derivatives, SAR studies have indicated that the nature and position of substituents on the aromatic ring significantly influence their activity. nih.gov

Key design principles derived from SAR studies include:

Hydroxyl Group Position: The number and location of hydroxyl groups are critical. For antioxidant activity, an ortho-dihydroxyl structure is often beneficial. researchgate.net The presence and accessibility of the phenolic hydroxyl group are crucial for interactions with biological targets. nih.gov

Linker and Terminal Groups: For derivatives where the hydroxyacetophenone core is part of a larger molecule, the length and nature of any linker chains and the identity of terminal functional groups (e.g., a tetrazole ring) can be essential for maintaining or improving activity. nih.gov

These principles guide chemists in designing new analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

Synthesis of Pyrimidine-4-yl-ethanol and Ethanone (B97240) Derivatives

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. humanjournals.com The synthesis of pyrimidine analogues from acetophenone precursors is a common strategy to generate novel chemical entities for drug discovery.

A novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been designed and synthesized as potential ROS1 kinase inhibitors. nih.gov The synthesis typically involves a multi-step sequence. A general approach for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent derived from an acetophenone) with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.egorganic-chemistry.org

For example, an acetophenone-formamide conjugate can be activated to facilitate an oxidative annulation reaction, leading to the formation of 4-arylpyrimidines. humanjournals.comorganic-chemistry.org Another method involves the cyclocondensation of chalcones (derived from acetophenones) with reagents like guanidine hydrochloride to form the pyrimidine core. jchemrev.com These synthetic routes allow for the introduction of diverse substituents on both the pyrimidine and the phenyl rings, enabling the exploration of SAR. nih.gov

Synthesis of Chalcone Analogues

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and are known for their diverse pharmacological activities. nih.gov They are readily synthesized from acetophenones, including this compound.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . wikipedia.org This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde. nih.gov

The general reaction is as follows: this compound reacts with a substituted benzaldehyde (B42025) in the presence of a base (typically aqueous NaOH or KOH in an alcoholic solvent) to form the corresponding chalcone. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the stable α,β-unsaturated ketone (chalcone).

A specific example is the synthesis of (2E)-1-(2-hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one, a structural isomer of a potential chalcone derived from this compound, which has been reported with a yield of 88%. chemrevlett.com The Claisen-Schmidt condensation allows for the facile synthesis of a large library of chalcone analogues by varying both the acetophenone and the aldehyde starting materials, making it a powerful tool for SAR studies. jocpr.com

Synthesis of Pyrazoline and Chromone (B188151) Derivatives

The structural framework of this compound serves as a versatile starting point for the synthesis of various heterocyclic derivatives, including pyrazolines and chromones, which are of significant interest in medicinal chemistry.

Pyrazoline Derivatives

The synthesis of pyrazoline derivatives from this compound is typically achieved through a two-step process. The initial step involves the formation of an α,β-unsaturated ketone, commonly known as a chalcone, via a Claisen-Schmidt condensation. thepharmajournal.com In this reaction, the ketone (this compound) is condensed with an appropriate aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

The second step is the cyclization of the intermediate chalcone to form the pyrazoline ring. thepharmajournal.com This is accomplished by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine). thepharmajournal.comnih.gov The reaction is typically carried out under reflux in a solvent like ethanol (B145695), sometimes with the addition of an acid catalyst such as acetic acid or formic acid to facilitate the reaction. nih.govresearchgate.net The choice of hydrazine (substituted or unsubstituted) and the specific reaction conditions can be varied to produce a diverse range of N-substituted or unsubstituted pyrazoline derivatives. thepharmajournal.comsci-hub.se

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | NaOH or KOH, Ethanol | Chalcone Intermediate |

| 2 | Cyclization | Chalcone Intermediate, Hydrazine Hydrate (or derivative) | Ethanol, Acetic Acid (optional) | Pyrazoline Derivative |

Chromone Derivatives

The synthesis of chromones fundamentally requires a 2'-hydroxyacetophenone (B8834) precursor for the characteristic cyclization to form the benzopyranone core. While this compound is a meta-hydroxy isomer, the synthesis of chromones from its structural isomer, 2'-hydroxy-5'-methylacetophenone, illustrates a common and powerful methodology.

A primary route for chromone synthesis is the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.com This method involves three main steps:

Esterification: The phenolic hydroxyl group of the 2'-hydroxyacetophenone is first acylated with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) to form an o-acyloxyacetophenone.

Rearrangement: The resulting ester undergoes an intramolecular acyl transfer when treated with a strong base (e.g., potassium hydroxide, sodium hydride) to form a 1,3-diketone. wikipedia.orgorganic-chemistry.org

Cyclodehydration: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid, acetic acid) to yield the final chromone derivative. ijrpc.comorganic-chemistry.org This acid-catalyzed step removes a molecule of water to close the pyranone ring. wikipedia.org

Alternative methods for chromone synthesis include direct condensation of 2'-hydroxyacetophenones with a range of ethyl carboxylate esters. core.ac.uk Various catalysts, such as para-toluene sulfonic acid (PTS) or triflic anhydride, can also be employed to facilitate the ring closure step under different conditions. ijrpc.com

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | O-Acylation | 2'-Hydroxy-5'-methylacetophenone | Acyl Chloride, Pyridine | o-Acyloxyacetophenone |

| 2 | Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | KOH or NaH | 1,3-Diketone |

| 3 | Cyclodehydration | 1,3-Diketone | H₂SO₄ or Acetic Acid | Chromone Derivative |

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound necessitates a preliminary conversion of the starting material into a key intermediate: an acid hydrazide. This transformation typically involves converting the acetyl group into a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate to yield 3-hydroxy-5-methylbenzoic hydrazide. nih.govimpactfactor.org

Once the acid hydrazide is obtained, several established methods can be employed for the cyclization to form the 1,3,4-oxadiazole ring. nih.govrsc.org

A widely used method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a strong base like ethanolic potassium hydroxide. acs.org This reaction proceeds through a dithiocarbazate salt intermediate, which upon heating undergoes cyclization and elimination of hydrogen sulfide (B99878) to afford a 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.net

Another common and versatile approach is the dehydrative cyclization of a diacylhydrazine intermediate. nih.gov The 3-hydroxy-5-methylbenzoic hydrazide is first acylated with a second carboxylic acid, acid chloride, or anhydride. The resulting diacylhydrazine is then cyclized using a dehydrating agent. A variety of reagents can be used for this purpose, with phosphorus oxychloride being one of the most common. nih.govijper.org Other dehydrating agents include thionyl chloride, polyphosphoric acid, and triflic anhydride. nih.gov

| Route | Step 1 | Reagents for Step 1 | Step 2 | Reagents for Step 2 | Final Product Type |

| A | Formation of Dithiocarbazate | 3-Hydroxy-5-methylbenzoic hydrazide, CS₂, KOH, Ethanol | Cyclization | Heat | 1,3,4-Oxadiazole-2-thiol |

| B | Formation of Diacylhydrazine | 3-Hydroxy-5-methylbenzoic hydrazide, R-COOH (or R-COCl) | Dehydrative Cyclization | POCl₃ (or SOCl₂) | 2,5-Disubstituted 1,3,4-Oxadiazole |

Iii. Chemical Reactivity and Mechanistic Investigations of 1 3 Hydroxy 5 Methylphenyl Ethanone

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is an electron-donating group that activates the aromatic ring, primarily at the ortho and para positions, towards electrophilic substitution. It also serves as a proton donor and a site for nucleophilic attack after deprotonation.

Acylation and Esterification Reactions

The hydroxyl group of 1-(3-hydroxy-5-methylphenyl)ethanone can undergo O-acylation to form the corresponding ester. This reaction is a type of nucleophilic acyl substitution. Phenols are generally less reactive than alcohols in esterification with carboxylic acids, thus more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.org

The reaction can be catalyzed by either acid or base. Base catalysis involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. Phase-transfer catalysis has been shown to be a highly efficient method for the O-acylation of substituted phenols, allowing the reaction to proceed rapidly and in high yield under mild conditions. lew.roingentaconnect.com In a typical procedure, the phenol is dissolved in an aqueous base (like NaOH) and mixed with the acyl chloride in an immiscible organic solvent (like dichloromethane) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride. ingentaconnect.com The catalyst facilitates the transfer of the phenoxide ion to the organic phase where it reacts with the acyl chloride. lew.ro

For example, the reaction with ethanoyl chloride (acetyl chloride) would yield 3-acetyl-5-methylphenyl acetate (B1210297).

Reaction Scheme for O-Acylation:

This compound + Ethanoyl Chloride → 3-acetyl-5-methylphenyl acetate + HCl

This process is generally favored under kinetic control, as the oxygen atom of the phenoxide is a harder and more accessible nucleophile than the carbon atoms of the aromatic ring.

Oxidation Pathways and Quinone Formation

Phenols can be oxidized to form quinones, which are cyclic conjugated diketones. pearson.com The oxidation of this compound is complex due to the substitution pattern. The oxidation of phenols typically proceeds via a phenoxy radical intermediate. scispace.com For phenols with unsubstituted ortho and para positions, oxidation can lead to the formation of benzoquinones. scispace.comucsb.edu

The electrochemical oxidation of phenols is a well-studied process. It generally involves an initial one-electron, one-proton transfer to form a phenoxy radical. scispace.comresearchgate.net This radical can then undergo further reactions. For this compound, the hydroxyl group and the acetyl group are meta to each other. Oxidation could potentially lead to the formation of an o-quinone or p-quinone derivative, although this requires harsh oxidizing conditions. ucsb.edu

Studies on substituted phenols have shown that the presence of electron-donating groups, like the methyl group, can influence the oxidation potential. acs.org However, the acetyl group is electron-withdrawing, which can make direct oxidation of the aromatic ring more difficult. acs.org The oxidation of phenols can be achieved using various reagents, including Fremy's salt, chromic acid, or through electrochemical methods. pearson.com A regioselective method for the oxidation of phenols to o-quinones using o-iodoxybenzoic acid (IBX) has been reported, which involves a double oxidation process. nih.gov This method is particularly effective for phenols containing at least one electron-donating group. nih.gov

The oxidation of related compounds like 3,5-dimethylphenol (B42653) has been shown to result in C-C coupled dimers as major products, indicating that the reaction can proceed through the coupling of phenoxy radicals at the ortho and para positions. The specific quinone products formed from this compound would depend on the oxidant and reaction conditions, with potential for polymerization and formation of complex product mixtures.

Hydrogen Bonding Interactions

The this compound molecule contains both a hydrogen bond donor (the phenolic -OH group) and two hydrogen bond acceptors (the lone pairs on the hydroxyl oxygen and the carbonyl oxygen). This allows for the formation of both intermolecular and intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: Molecules can associate with each other through hydrogen bonds. The hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. These interactions are crucial in determining the physical properties of the compound in the solid state and in solution, influencing its crystal packing, melting point, and solubility. youtube.com

Intramolecular Hydrogen Bonding: While an intramolecular hydrogen bond between the meta-positioned hydroxyl and acetyl groups is geometrically impossible, studies on ortho-hydroxyacetophenones show strong intramolecular hydrogen bonds between the adjacent hydroxyl and carbonyl groups. researchgate.netnih.gov This type of bonding leads to the formation of a stable six-membered ring, which affects the molecule's conformation and reactivity. nih.gov While not present in the title compound, understanding these interactions in isomers is important. In derivatives of this compound, such as Schiff bases, the phenolic -OH group can participate in both intramolecular and intermolecular hydrogen bonding, leading to the formation of complex supramolecular structures like dimers and ribbons. nih.gov The competition between intra- and intermolecular hydrogen bonding can significantly influence the physicochemical properties of a compound. mdpi.com

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is a site of electrophilicity at the carbonyl carbon, making it susceptible to attack by nucleophiles. The adjacent aromatic ring influences its reactivity.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and reacts with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by adding a weak acid in a workup step, to yield an alcohol. libretexts.org

Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). libretexts.orgyoutube.com

Reaction with Grignard Reagents: Grignard reagents (R-MgX) act as a source of carbanion nucleophiles. Reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a tertiary alcohol. The phenolic proton is acidic and will react with the Grignard reagent first; therefore, at least two equivalents of the Grignard reagent are required, or the hydroxyl group must be protected prior to the reaction. libretexts.org

Reduction with Hydride Reagents: Hydride reagents deliver a hydride ion (H⁻) to the carbonyl carbon. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 1-(3-hydroxy-5-methylphenyl)ethanol. libretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity and safety.

| Nucleophile (Reagent) | Intermediate | Final Product |

|---|---|---|

| Hydride (NaBH₄) | Alkoxide of 1-(3-hydroxy-5-methylphenyl)ethanol | 1-(3-hydroxy-5-methylphenyl)ethanol |

| Methylmagnesium bromide (CH₃MgBr) | Alkoxide of 2-(3-hydroxy-5-methylphenyl)propan-2-ol | 2-(3-hydroxy-5-methylphenyl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Alkoxide of 1-(3-hydroxy-5-methylphenyl)-1-phenylethanol | 1-(3-hydroxy-5-methylphenyl)-1-phenylethanol |

Condensation Reactions, e.g., Claisen-Schmidt

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, this compound can serve as the ketone component.

The mechanism begins with the deprotonation of an α-hydrogen from the acetyl group by a base (e.g., NaOH, KOH) to form an enolate ion. scialert.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of water) under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone (B49325). scialert.netpearson.com The dehydration step is often irreversible and drives the reaction to completion. pearson.com

Chalcones derived from hydroxyacetophenones are important precursors in the synthesis of flavonoids and other biologically active heterocyclic compounds. nih.govchemrevlett.com The reaction is a key step in building complex molecular scaffolds from relatively simple starting materials. nih.gov

General Claisen-Schmidt Reaction Scheme:

This compound + Benzaldehyde (B42025) --(Base, e.g., NaOH)--> (E)-1-(3-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone) + H₂O

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Product Type | Example Product Name |

|---|---|---|---|---|

| This compound | Benzaldehyde | Aqueous NaOH or KOH | Chalcone | (E)-1-(3-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | Aqueous NaOH or KOH | Chalcone | (E)-1-(3-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | Aqueous NaOH or KOH | Chalcone | (E)-3-(4-chlorophenyl)-1-(3-hydroxy-5-methylphenyl)prop-2-en-1-one |

Reduction Reactions

The acetyl group of this compound is susceptible to reduction, yielding the corresponding alcohol, 1-(3-hydroxy-5-methylphenyl)ethanol. While specific studies detailing the reduction of this exact molecule are not prevalent in the reviewed literature, the reduction of similar acetophenone (B1666503) derivatives is well-documented. For instance, the biocatalytic reduction of α-hydroxy acetophenone has been successfully achieved using enzymes like carbonyl reductase. researchgate.net This process typically involves whole-cell biocatalysts, such as Escherichia coli, which can contain the necessary enzymes and cofactor regeneration systems. researchgate.net

Common chemical reducing agents can also be employed to achieve this transformation. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are standard choices for the reduction of ketones to secondary alcohols. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the ethanone (B97240) group. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (like water or ethanol) to give the final alcohol product.

Table 1: Potential Reagents for the Reduction of this compound

| Reagent/Catalyst | Type | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Chemical | 1-(3-hydroxy-5-methylphenyl)ethanol |

| Lithium aluminum hydride (LiAlH₄) | Chemical | 1-(3-hydroxy-5-methylphenyl)ethanol |

Electrophilic Aromatic Substitution on the Phenyl Ring

The regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring of this compound is governed by the electronic properties of its three substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the acetyl (-COCH₃) group. These groups exert activating or deactivating effects and direct incoming electrophiles to specific positions on the ring. unizin.orgmasterorganicchemistry.com

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. unizin.orglibretexts.org This is due to its ability to donate electron density to the aromatic ring via a strong positive resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom can delocalize into the ring, stabilizing the carbocation intermediate (arenium ion) formed during substitution at the ortho and para positions. libretexts.orgstackexchange.com

Methyl (-CH₃) Group: The methyl group is a weakly activating group and an ortho, para-director. unizin.org It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.

Acetyl (-COCH₃) Group: The acetyl group is a deactivating group and a meta-director. masterorganicchemistry.com It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less nucleophilic and less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for attack.

Position C2: Ortho to the acetyl group (deactivated) and ortho to the hydroxyl group (strongly activated).

Position C4: Para to the acetyl group (deactivated), ortho to the methyl group (activated), and ortho to the hydroxyl group (strongly activated).

Position C6: Ortho to the acetyl group (deactivated) and para to the hydroxyl group (strongly activated).

The powerful activating and directing effect of the hydroxyl group is the dominant influence. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the -OH group, which are C2, C4, and C6. The acetyl group's deactivating effect makes these positions less reactive than they would be in phenol, but the hydroxyl group's activation is strong enough to overcome this. The most likely positions for substitution are C2 and C4, as they are activated by both the hydroxyl and methyl groups.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | C3 | +R > -I | Activating | ortho, para (to C2, C4, C6) |

| Methyl (-CH₃) | C5 | +I, Hyperconjugation | Activating | ortho, para (to C4, C6) |

While specific experimental data on the halogenation of this compound is scarce, the outcome can be predicted based on the directing effects of its substituents. The strongly activating hydroxyl group will direct the incoming halogen (e.g., Br₂ or Cl₂) to the positions ortho and para to it (C2, C4, and C6).

Given the combined activating effects at these positions, halogenation is expected to occur readily. The reaction of acetophenone with bromine, in the presence of a catalyst like aluminum chloride, typically yields 3-bromoacetophenone because the acetyl group is meta-directing. orgsyn.org However, in this compound, the directing power of the hydroxyl group will override the acetyl group's influence. Therefore, bromination or chlorination would likely lead to substitution at the C2 and/or C4 positions, which are activated by both the hydroxyl and methyl groups. Steric hindrance from the adjacent acetyl group might slightly disfavor substitution at C2 compared to C4.

Reaction Mechanisms of Derivatives, e.g., Pyrimidin-4-yl-ethanol and Ethanone Derivatives

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon component (like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or an amidine. bu.edu.egmdpi.com this compound can serve as a precursor for such syntheses.

A plausible mechanism for forming a pyrimidine derivative from this ethanone involves its conversion into a suitable three-carbon fragment. For example, the ethanone could undergo a Claisen condensation with an ester (e.g., ethyl acetate) in the presence of a strong base to form a 1,3-diketone. This resulting diketone, 1-(3-hydroxy-5-methylphenyl)butane-1,3-dione, can then react with an amidine or urea in a cyclocondensation reaction.

The mechanism for this cyclocondensation typically proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of the N-C-N fragment (e.g., urea) attacks one of the carbonyl carbons of the 1,3-diketone.

Intramolecular Cyclization: The second nitrogen atom then attacks the other carbonyl carbon, leading to a heterocyclic intermediate.

Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrimidine ring.

This general pathway allows for the synthesis of a wide variety of substituted pyrimidines. organic-chemistry.orgnih.gov The reduction of the ethanone group in these pyrimidine derivatives to an ethanol (B145695) group can subsequently be achieved using standard reducing agents, as described in section 3.2.3.

Iv. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed. Although experimental data is not widely disseminated in public databases, the expected spectral characteristics can be accurately predicted based on established principles of chemical shifts and coupling constants. Published data for this compound can be found in specialized chemical literature. vdoc.pub

In the ¹H NMR spectrum of 1-(3-Hydroxy-5-methylphenyl)ethanone, distinct signals are expected for each unique proton environment. The aromatic region would display signals for the three protons on the phenyl ring. The hydroxyl proton (OH) typically appears as a broad singlet, the position of which can vary depending on the solvent and concentration. The two methyl groups—one attached directly to the ring and the other part of the acetyl group—would each produce a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-CH₃ | ~2.3 | Singlet (s) |

| COCH₃ | ~2.5 | Singlet (s) |

| Ar-H (H2, H6) | ~7.0 - 7.3 | Singlet / Narrow Multiplet |

| Ar-H (H4) | ~6.8 - 7.0 | Singlet / Narrow Multiplet |

| Ar-OH | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) |

Note: Predicted values are based on standard substituent effects on a benzene (B151609) ring. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon of the acetyl group will appear significantly downfield (at a higher ppm value), while the carbons of the two methyl groups will be found upfield. The six aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-CH₃ | ~21 |

| COCH₃ | ~27 |

| Ar-C (C2, C6) | ~118 - 122 |

| Ar-C (C4) | ~115 - 119 |

| Ar-C (C1) | ~139 |

| Ar-C (C5) | ~140 |

| Ar-C (C3) | ~157 |

| C=O | ~198 |

Note: Predicted values are based on standard substituent effects. Reference vdoc.pub indicates that experimental data is available in scientific literature.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern on the aromatic ring, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this molecule, it would primarily show long-range couplings between the aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the predicted ¹H signals for the aromatic and methyl protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the acetyl protons (COCH₃) to the carbonyl carbon (C=O) and the aromatic carbon (C1), confirming the attachment of the acetyl group to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₉H₁₀O₂), the expected exact molecular weight is 150.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 150. A key fragmentation pathway for aromatic ketones is the alpha-cleavage, which involves the loss of the acyl methyl group.

A primary fragmentation would be the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion.

M⁺ → [M - 15]⁺: Loss of •CH₃ (mass = 15) would result in a prominent peak at m/z 135. This is often the base peak in the spectra of acetophenones.

Further fragmentation of the acylium ion could occur through the loss of carbon monoxide (CO).

[M - 15]⁺ → [M - 15 - 28]⁺: Loss of CO (mass = 28) from the m/z 135 fragment would yield a peak at m/z 107.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 150 | Molecular Ion [M]⁺ |

| 135 | [M - CH₃]⁺ (Acylium ion) |

| 107 | [M - CH₃ - CO]⁺ |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a phenolic compound like this compound, analysis by GC-MS may require derivatization. The polar hydroxyl group can cause poor peak shape and tailing on standard non-polar GC columns. Converting the hydroxyl group to a less polar ether, such as a trimethylsilyl (B98337) (TMS) ether, improves its volatility and chromatographic behavior, leading to sharper peaks and more reliable identification. The mass spectrum of the derivatized compound would show a molecular ion corresponding to the increased mass.

LC-MS is highly suitable for the analysis of phenolic compounds without the need for derivatization. vdoc.pub Reversed-phase high-performance liquid chromatography (HPLC), using a C18 column, is commonly employed for the separation of such analytes. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and structural information. In this technique, the molecular ion (m/z 150) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (e.g., m/z 135), which are then detected. This method is exceptionally sensitive and is used for the quantification of phenolic compounds in complex matrices. smolecule.combiomart.cn

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition from the measured exact mass.

For this compound, with the molecular formula C₉H₁₀O₂, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental HRMS analysis. In techniques like electrospray ionization (ESI), the molecule is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The high-resolution measurement of these adducts confirms the elemental formula and rules out other potential formulas that might have the same nominal mass.

Fragmentation patterns observed in the mass spectrum further corroborate the proposed structure. Key fragment ions for this compound would likely arise from the cleavage of the acetyl group or the loss of a methyl radical.

Table 1: Theoretical HRMS Data for this compound

| Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₁₀O₂ | Molecular Ion [M]⁺ | 150.0681 |

| C₉H₁₁O₂⁺ | Protonated Molecule [M+H]⁺ | 151.0759 |

| C₉H₁₀O₂Na⁺ | Sodiated Adduct [M+Na]⁺ | 173.0578 |

| C₈H₇O₂⁺ | Loss of methyl group [M-CH₃]⁺ | 135.0446 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

The structure of this compound contains several distinct functional groups that give rise to predictable absorption bands in the IR spectrum. The presence of a broad absorption band in the high-frequency region is characteristic of the hydroxyl (-OH) group, while a strong, sharp peak indicates the carbonyl (C=O) group of the ketone. The aromatic ring also produces characteristic peaks.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (methyl) | Stretching | 2975 - 2850 | Medium |

| Ketone C=O | Stretching | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For this compound, which exists as a solid with a reported melting point of 66-67°C, analysis by single-crystal X-ray diffraction would provide invaluable structural information. vdoc.pub Although a specific crystal structure for this compound is not publicly available, a successful analysis would elucidate:

The planarity of the phenyl ring.

The orientation of the hydroxyl and acetyl substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the ketone's carbonyl oxygen, which dictate how the molecules pack together in the crystal lattice.

Such data are crucial for understanding the compound's physical properties and its interactions in a biological or material science context.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques combine two or more methods to separate and identify compounds with greater efficiency and certainty than either method could alone. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are particularly useful. researchgate.net

In these methods, the chromatography component (GC or HPLC) first separates the compound from a mixture based on its physical properties, such as boiling point or polarity. The separated compound then flows directly into the mass spectrometer, which serves as a detector. The MS provides mass information, confirming the identity of the separated compound and providing structural details through its fragmentation pattern.

The use of HPLC-MS is particularly advantageous for the analysis of phenolic compounds, which can sometimes be thermally sensitive. researchgate.net This approach allows for the separation and identification of this compound from complex matrices, such as reaction mixtures or natural product extracts, providing both qualitative and quantitative data. researchgate.net

V. Computational and Theoretical Chemistry Studies on 1 3 Hydroxy 5 Methylphenyl Ethanone

Molecular Docking and Dynamics Simulations

Simulation of Molecular Behavior in Biological Systems

Molecular dynamics (MD) simulations are a important method used to understand the physical movements of atoms and molecules over time. researchgate.net This computational technique allows researchers to observe how a molecule like 1-(3-Hydroxy-5-methylphenyl)ethanone might behave within a complex biological environment, such as in the active site of an enzyme or near a cell membrane. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of molecular interactions that are crucial for biological function. researchgate.net

The primary goals of simulating the molecular behavior of a compound like this compound in a biological system would be to:

Predict its binding mode and affinity to a specific protein target.

Understand the conformational changes that may occur upon binding.

Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Assess the flexibility and dynamics of the compound within the binding site.

These simulations are instrumental in the early stages of drug discovery, offering a rational basis for lead optimization and the design of more potent and selective molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

While specific QSAR models for this compound have not been detailed in the available literature, studies on hydroxyacetophenone derivatives have established a basis for such predictive modeling. For example, structure-activity relationship (SAR) studies on hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists revealed that the lipophilicity and shape of the substituents on the aromatic ring significantly influence their activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target. The descriptors in such a model might include parameters related to:

Hydrophobicity: (e.g., LogP)

Electronic properties: (e.g., Hammett constants, atomic charges)

Steric properties: (e.g., molecular volume, surface area)

Topological indices: (e.g., connectivity indices)

The resulting model would provide valuable insights into the structural requirements for the desired biological activity, thereby guiding the synthesis of new and more effective derivatives.

Pharmacophore modeling is another important computational tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Although no specific pharmacophore models have been published for this compound, the general principles of this technique can be applied. The generation of a pharmacophore model can be approached in two ways:

Ligand-based pharmacophore modeling: This method is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this approach can be used to identify the key interaction points between the protein and a bound ligand. This information is then used to create a pharmacophore model that can be used for virtual screening of large compound libraries to identify new potential ligands.

A hypothetical pharmacophore model for a biological target of this compound might include features corresponding to its hydroxyl group (as a hydrogen bond donor and acceptor), the keto group (as a hydrogen bond acceptor), and the aromatic ring (as a hydrophobic feature). Such a model would be invaluable for identifying novel scaffolds that could interact with the same target.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. These computational models help to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development.

While specific ADMET predictions for this compound are not available, a study on the closely related isomer, Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl) , provides valuable insights into the likely ADMET profile of this class of compounds. researchgate.net The ADMET properties of this related compound were assessed using the SWISS-ADME software. researchgate.net

The results of the in silico ADMET analysis for Ethanone, 1-(2-hydroxy-5-methyl phenyl) are summarized in the table below. researchgate.net It is important to note that while these results are for a structural isomer, they can provide a reasonable estimation of the properties of this compound due to their structural similarity.

| Property | Predicted Value for Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Interpretation |

|---|---|---|

| Molecular Weight | 150.17 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 1.89 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | Indicates good intestinal absorption and cell permeability |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform |

These predictions suggest that compounds of this nature are likely to have good drug-like properties, including high gastrointestinal absorption and the potential to cross the blood-brain barrier. The prediction of inhibition of the CYP2C9 enzyme suggests that further in vitro testing would be necessary to confirm this and to assess the potential for drug-drug interactions. researchgate.net

Vi. Biological Activities and Pharmacological Potential of 1 3 Hydroxy 5 Methylphenyl Ethanone

Antioxidant Properties

The antioxidant potential of phenolic compounds like 1-(3-Hydroxy-5-methylphenyl)ethanone is a cornerstone of their bioactivity. This property is primarily attributed to the phenolic hydroxyl (-OH) group, which can neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress—a key factor in numerous chronic diseases.

The fundamental mechanisms by which phenolic compounds exert their antioxidant effects are well-established and involve either hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents the propagation of radical chain reactions. nih.gov

Single-Electron Transfer (SET): Alternatively, the phenolic compound can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield the same stabilized phenoxyl radical seen in the HAT mechanism. nih.gov

The efficacy of these mechanisms is influenced by the substitution pattern on the aromatic ring. The electron-donating methyl group on the this compound structure is expected to enhance its antioxidant capacity by stabilizing the resulting phenoxyl radical.

While specific antioxidant assay data for this compound is not extensively documented, studies on structurally similar hydroxyacetophenones have demonstrated significant antioxidant activity. For instance, 4'-Hydroxy-3'-methylacetophenone, an isomer, has been identified as a potent antioxidant. medchemexpress.com Another related compound, 2,3,4-trihydroxy-5-methylacetophenone, isolated from palmyra palm syrup, exhibited stronger DPPH radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov These findings suggest that the core hydroxyacetophenone scaffold is a powerful antioxidant pharmacophore.

Table 1: Antioxidant Activity of Hydroxyacetophenone Analogues

| Compound Name | Assay Type | Result | Reference |

|---|---|---|---|

| 2,3,4-Trihydroxy-5-methylacetophenone | DPPH Radical Scavenging | IC₅₀ = 20.02 ± 0.14 µM | nih.gov |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC₅₀ = 22.59 ± 0.30 µM | nih.gov |

Anti-inflammatory Activities

Chronic inflammation is an underlying factor in a wide range of diseases. Phenolic compounds are recognized for their ability to modulate inflammatory responses, not only through their antioxidant effects but also by directly interfering with key inflammatory pathways. nih.gov

Phenolic compounds can exert anti-inflammatory effects by modulating major signaling pathways that regulate the expression of pro-inflammatory genes. frontiersin.orgresearchgate.net Key pathways include:

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Many phenolic compounds are known to inhibit the activation of NF-κB. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are also central to the inflammatory response, and their inhibition by phenolic compounds can lead to a reduction in the production of inflammatory cytokines. frontiersin.org

Studies on related molecules support this potential. For example, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, was shown to significantly inhibit the production of nitric oxide (NO), IL-1β, IL-6, and TNF-α in stimulated macrophages. nih.gov

A key mechanism of anti-inflammatory action is the inhibition of enzymes that produce inflammatory mediators.

Cyclooxygenases (COX): These enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage.

Antimicrobial Efficacy

Hydroxyacetophenone derivatives have been investigated for their potential to combat microbial growth, with varying results depending on their specific structure and the target organism. Research indicates that this class of compounds can possess both antibacterial and antifungal properties. core.ac.uk

For example, a study on 2,3,4-trihydroxy-5-methylacetophenone demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus simulans) and Gram-negative (Escherichia coli) bacteria, as well as against Mycobacterium smegmatis. nih.gov Furthermore, other p-hydroxyacetophenone derivatives have displayed antifungal activity against pathogenic Candida species and various dermatophytes. oup.com The synthesis of novel hybrid molecules incorporating a hydroxyacetophenone scaffold has also yielded compounds with broad-spectrum antimicrobial activity against clinically isolated bacterial and fungal strains. acgpubs.org

However, the efficacy is not universal across all derivatives. Some studies have reported that certain hydroxyacetophenone derivatives possess good antibacterial activity but exhibit poor antifungal properties. core.ac.uk This highlights the importance of the specific substitution pattern on the phenyl ring for determining the spectrum and potency of antimicrobial action.

Table 2: Antimicrobial Activity of Selected Hydroxyacetophenone Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 2,3,4-Trihydroxy-5-methylacetophenone | E. coli, M. smegmatis, S. aureus, S. simulans | Broad-spectrum antibacterial activity | nih.gov |

| p-Hydroxyacetophenone derivatives | Candida spp., Dermatophytes (Trichophyton spp.) | Antifungal activity | oup.com |

| 2'-Hydroxyacetophenone-tetrazole hybrids | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity | acgpubs.org |

| Various hydroxyacetophenone derivatives | E. coli, K. pneumoniae | Good antibacterial activity | core.ac.uk |

Antibacterial Activity

Spectrum of Activity against Bacterial Strains

No specific studies were identified that investigated the spectrum of antibacterial activity for this compound against various bacterial strains.

Mechanisms of Action against Microorganisms

There is no available research data detailing the mechanisms of antibacterial action for this compound.

Antifungal Activity

No published research was found that specifically evaluates the antifungal properties of this compound against any fungal species.

Anticancer Activities

Cytotoxicity against Cancer Cell Lines

Information regarding the cytotoxic effects of this compound on specific cancer cell lines is not present in the available scientific literature. Consequently, no data table on its cytotoxic activity can be provided.

Inhibition of Kinase Activity, e.g., ROS1 Kinase

There are no available studies that report on the ability of this compound to inhibit kinase activity, including its potential effects on ROS1 kinase.

Apoptosis Induction and Cell Cycle Arrest

Based on available scientific literature, there is no specific information detailing the apoptosis-inducing or cell cycle arrest properties of the compound this compound. Research into the anticancer activities of related acetophenone (B1666503) derivatives has been conducted; however, these studies focus on structurally distinct isomers or more complex molecules, and their results cannot be directly attributed to this compound.

Other Reported Biological Activities

HIV Latency Reversing Agents

The potential for this compound to act as an HIV latency reversing agent has not been specifically reported in the reviewed scientific literature. Studies have utilized a related isomer, 1-(2-hydroxy-5-methylphenyl)ethanone, as a starting material for the synthesis of chalcone (B49325) analogues that were then investigated for such activity. However, the activity of these derivatives cannot be extrapolated to the parent compound this compound.

Potential in Strigolactone Receptor Inhibition

The compound this compound, identified in research literature as RG6, has been characterized as an antagonist of the strigolactone (SL) receptor. Strigolactones are plant hormones that play a crucial role in developmental processes and in the germination of parasitic plants like Striga hermonthica.